5-Ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol
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Overview
Description
5-Ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol is a heterocyclic organic compound with the molecular formula C18H18O2. It is a derivative of dihydrophenanthrene, characterized by the presence of ethyl and methyl groups along with two hydroxyl groups at specific positions on the phenanthrene ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol typically involves multi-step organic reactions. One common method includes the alkylation of 9,10-dihydrophenanthrene followed by hydroxylation at the 2 and 7 positions. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired substitution and hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of phenanthrene derivatives followed by selective alkylation and hydroxylation. The process is optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming the corresponding hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas with a catalyst such as Raney nickel is often used.
Substitution: Halogens and sulfonic acids are typical reagents for electrophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons without hydroxyl groups.
Substitution: Halogenated or sulfonated phenanthrene derivatives.
Scientific Research Applications
5-Ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into hydrophobic pockets of proteins, modulating their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,6-Dimethyl-5-vinyl-9,10-dihydrophenanthrene-2,7-diol: Similar structure with a vinyl group instead of an ethyl group.
9,10-Dihydrophenanthrene: Lacks the ethyl and hydroxyl groups but shares the core phenanthrene structure.
Uniqueness
5-Ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64052-93-3 |
---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
5-ethyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C18H20O2/c1-4-13-10(2)17(20)9-12-5-6-14-11(3)16(19)8-7-15(14)18(12)13/h7-9,19-20H,4-6H2,1-3H3 |
InChI Key |
AQGNQBGVRPBJCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC(=C1C)O)CCC3=C2C=CC(=C3C)O |
Origin of Product |
United States |
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